3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Description
Structural Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The compound adheres to IUPAC nomenclature guidelines for fused heterocyclic systems. The parent structure is thieno[2,3-c]pyrazole , where the thiophene ring is fused to the pyrazole ring at positions 2 and 3 of the pyrazole. Substituents are positioned as follows:
- 1-Phenyl : A phenyl group attached to nitrogen at position 1 of the pyrazole ring.
- 3-Methyl : A methyl group attached to carbon 3 of the thiophene ring.
- 5-Carbohydrazide : A carbohydrazide (-CONHNH₂) group at position 5 of the pyrazole ring.
The systematic name is derived by prioritizing substituents in alphabetical order (carbohydrazide > methyl > phenyl).
Molecular Geometry and Crystallographic Analysis
The thieno[2,3-c]pyrazole core is planar due to aromatic stabilization. Key geometric features include:
- Fused Ring System : The thiophene and pyrazole rings share a common bond, with bond angles constrained by aromaticity.
- Hydrogen Bonding : The carbohydrazide group (-CONHNH₂) participates in intermolecular hydrogen bonding, forming dimers or extended networks.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 272.33 g/mol | |
| Molecular Formula | C₁₃H₁₂N₄OS | |
| Crystal Packing | Likely stabilized by N–H⋯O and N–H⋯N interactions |
Crystallographic data for this specific compound is not explicitly reported, but analogous thieno[2,3-c]pyrazoles exhibit:
Spectroscopic Profiling
Infrared (IR) Spectroscopy
The IR spectrum reveals characteristic functional group vibrations:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300–3200 | N–H (asymmetric/symmetric stretch, NH₂) |
| 3050–2950 | C–H (aromatic and aliphatic) |
| 1650–1600 | C=O (carbohydrazide) |
| 1590–1450 | C=C (aromatic ring) |
Nuclear Magnetic Resonance (NMR)
While experimental NMR data is unavailable, predicted shifts for analogous compounds include:
| Proton Environment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic (Ph, thiophene) | 6.8–7.8 (m) | 120–140 (aromatic C) |
| Methyl (CH₃) | 2.2 (s) | 20–25 |
| NH₂ (broad) | 8.0–10.0 (br s) | – |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound absorbs in the UV region due to extended conjugation:
- λₘₐₓ : ~250–300 nm (π→π* transitions in aromatic rings and hydrazide).
Mass Spectrometry
The molecular ion peak is observed at m/z 272 (C₁₃H₁₂N₄OS⁺). Fragmentation patterns include loss of NH₂ (m/z 255) and CO (m/z 244).
Computational Chemistry: DFT Calculations and Molecular Orbital Analysis
Density Functional Theory (DFT) studies on related hydrazides and thienopyrazoles provide insights:
| Property | DFT Prediction | Relevance |
|---|---|---|
| HOMO | Localized on NH₂ and C=O groups | Reactivity at hydrazide site |
| LUMO | Delocalized over aromatic rings | Electron-deficient regions |
| Bond Lengths | C–N (1.35–1.40 Å), C=O (1.25 Å) | Consistent with experimental analogs |
Molecular orbital analysis highlights:
- Electron-Rich Regions : NH₂ groups contribute to nucleophilic reactivity.
- Electron-Poor Regions : Pyrazole nitrogen atoms may act as Lewis bases.
Properties
IUPAC Name |
3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-10-7-11(12(18)15-14)19-13(10)17(16-8)9-5-3-2-4-6-9/h2-7H,14H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPHAAYBSSUVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis of 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
The synthesis of this compound typically involves several key steps:
- Formation of the Thienopyrazole Core : The initial step usually includes the cyclization of 3-methyl-1-phenylpyrazole with thiophene derivatives under controlled conditions. This reaction often utilizes dehydrating agents such as phosphorus oxychloride to facilitate the formation of the thieno[2,3-c]pyrazole structure.
- Carbohydrazide Formation : The subsequent step involves the reaction of the thienopyrazole derivative with hydrazine or its derivatives to introduce the carbohydrazide functionality. This can be achieved through condensation reactions that yield the desired compound.
- Optimization for Industrial Production : For large-scale production, methods such as continuous flow reactors and automated synthesis platforms are employed to enhance yield and purity while reducing production costs .
Biological Activities
Research indicates that this compound exhibits diverse biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, which is crucial in developing new antibiotics or antimicrobial agents .
- Protein Kinase Inhibition : Certain derivatives of thienopyrazoles have been identified as protein kinase inhibitors, which play a significant role in cancer therapy and other diseases characterized by aberrant kinase activity .
Case Studies and Research Findings
Several studies have explored the applications and efficacy of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole derivatives:
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate: A closely related compound with similar structural features but different functional groups.
1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with distinct chemical properties and applications.
Uniqueness
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its specific thieno[2,3-c]pyrazole core structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N4OS
- Molecular Weight : 256.32 g/mol
- CAS Number : 24086-32-6
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. Common methods include:
- Cyclization with Hydrazine Derivatives : This method yields the desired thieno[2,3-c]pyrazole structure.
- Reactions with Carboxylic Acid Derivatives : This can enhance the compound's biological activity through functional group modification.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
A study demonstrated that this compound shows selective cytotoxicity against leukemia and lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values were below 1 µM for these cancerous cells, while it exhibited significantly reduced potency towards non-cancerous cells (Hs27) .
| Cell Line | IC50 (µM) | Selective Cytotoxicity Index (SCI) |
|---|---|---|
| HL-60 (Leukemia) | < 1 | High |
| CCRF-CEM (Lymphoma) | < 1 | High |
| Hs27 (Non-cancerous) | > 10 | Low |
The primary mode of cell death induced by this compound appears to be apoptosis. Key findings include:
- Phosphatidylserine Exposure : Indicating early apoptotic events.
- Caspase Activation : Significant activation of caspases 3 and 7 was observed, confirming intrinsic apoptosis as the likely mechanism .
Study on Antibacterial Activity
In a separate investigation, the compound was screened for antibacterial properties against various strains. Results showed moderate activity against several Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Evaluation of Cytotoxicity
A detailed evaluation using flow cytometry assessed the compound's effect on cell viability and apoptosis markers in treated cancer cell lines. The study concluded that the compound effectively triggers apoptotic pathways without affecting normal cells significantly .
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide?
The compound is typically synthesized via cyclocondensation reactions. For example, thieno[2,3-c]pyrazole derivatives can be prepared by reacting 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol under basic conditions (e.g., anhydrous Na₂CO₃) . Hydrazide intermediates, such as compound 15 in , are generated by substituting chloride with hydrazine, followed by condensation with appropriate aldehydes or ketones . Characterization often involves FT-IR, ¹H/¹³C NMR, and mass spectrometry to confirm purity and regiochemistry.
Q. How is the structure of this compound confirmed in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELXL and WinGX refine crystallographic data, resolving anisotropic displacement parameters and hydrogen bonding. For instance, highlights disorder analysis in thieno[2,3-c]pyrazole derivatives, where thermal ellipsoid modeling and R-factor optimization (e.g., R = 0.046) ensure structural accuracy .
Q. What in vitro assays are used to screen its biological activity?
Anticancer activity is assessed via MTT assays using cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated to determine potency . Antimicrobial screening follows CLSI guidelines, employing agar diffusion or microbroth dilution to test against Gram-positive/negative bacteria and fungi . Dose-response curves and selectivity indices (e.g., comparing cancerous vs. normal cells) are critical for evaluating therapeutic potential.
Advanced Research Questions
Q. How can the cytotoxic mechanism of this compound be elucidated?
Flow cytometry with Annexin V/PI staining quantifies apoptosis induction . ROS generation is measured via fluorescent probes (e.g., DCFH-DA), while mitochondrial membrane potential is assessed using JC-1 dye. Target identification may involve kinase inhibition assays or proteomic profiling (e.g., LC-MS/MS) to map signaling pathways affected by the compound.
Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies?
Substituent modifications at the phenyl or hydrazide groups are systematically tested. For example, shows that a 2-methoxybenzylidene moiety enhances selectivity against cancer cells over non-malignant lines . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like AKR1C3, as seen in , where conformational flexibility of the inhibitor-receptor complex is analyzed .
Q. How are spectroscopic discrepancies resolved in complex reaction mixtures?
Advanced NMR techniques, such as 2D COSY and HSQC, clarify coupling patterns in crowded spectra. For example, combines experimental ¹H NMR data with density functional theory (DFT) calculations to assign vibrational modes and electronic transitions in pyrazole-carboxylic acid derivatives . High-resolution mass spectrometry (HR-MS) validates molecular formulas when isotopic patterns overlap.
Q. What crystallographic challenges arise in resolving disorder in this compound?
Partial occupancy of substituents (e.g., methoxy groups) can cause electron density smearing. SHELXL’s PART instruction refines disordered regions by splitting atoms into multiple positions . demonstrates how hydrogen-bonding motifs (e.g., N–H···S interactions) stabilize the lattice, reducing thermal motion artifacts .
Q. How do eco-friendly synthesis methods compare to traditional routes?
Green approaches, such as using aqueous media or catalytic imidazole ( ), reduce toxic solvent use. Microwave-assisted synthesis shortens reaction times (e.g., from 12 hrs to 30 mins) while improving yields . Life-cycle assessment (LCA) metrics, including E-factor and atom economy, quantify environmental benefits compared to conventional methods.
Q. What role does conformational dynamics play in target inhibition?
highlights that inhibitors of AKR1C3 undergo induced-fit binding, requiring MD simulations to capture backbone flexibility in both the ligand and receptor . Free-energy perturbation (FEP) calculations predict how substituent changes (e.g., –CF₃ vs. –CH₃) alter binding entropy and enthalpy.
Q. How are computational models validated against experimental data?
QSAR models trained on IC₅₀ values ( ) are cross-validated using leave-one-out (LOO) or k-fold methods. Comparative molecular field analysis (CoMFA) contour maps overlay electrostatic and steric fields with crystallographic data (e.g., PDB 6A7B) to verify predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
